molecular formula C18H17FN2OS B12609633 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one CAS No. 918145-95-6

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one

Cat. No.: B12609633
CAS No.: 918145-95-6
M. Wt: 328.4 g/mol
InChI Key: BMCJXNPKNJNCRA-UHFFFAOYSA-N
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Description

The compound 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a synthetic small molecule of interest in medicinal chemistry and biological screening. This hybrid structure combines a fluorophenyl-substituted pyridine ring, a motif often associated with target binding in kinase inhibitors and receptor antagonists , with a 1,4-thiazin-3-one core. The 1,4-thiazine heterocycle is a scaffold known to possess significant pharmacological potential . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a probe for investigating novel biological pathways. Its structure suggests potential for application in early-stage drug discovery programs, particularly those focused on developing therapies for conditions such as hypertension and heart failure, given that related 1,4-benzothiazine derivatives have been documented to exhibit strong antihypertensive and vasodilating activities in research settings . Furthermore, the presence of the 4-fluorophenyl group, a common pharmacophore in many bioactive molecules, may contribute to its affinity and selectivity in interacting with various enzyme or receptor targets . This product is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918145-95-6

Molecular Formula

C18H17FN2OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,4-thiazin-3-one

InChI

InChI=1S/C18H17FN2OS/c19-16-6-4-15(5-7-16)17-8-3-14(12-20-17)2-1-9-21-10-11-23-13-18(21)22/h3-8,10-12H,1-2,9,13H2

InChI Key

BMCJXNPKNJNCRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C=CS1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one typically involves several key steps, including the formation of the pyridine moiety, the introduction of the fluorophenyl group, and the cyclization to form the thiazine ring. Below are detailed methods reported for synthesizing this compound.

Method A: Direct Synthesis via Coupling Reactions

One effective method involves a palladium-catalyzed coupling reaction between a suitable aryl halide and a pyridine derivative. The general procedure includes:

  • Reagents :

    • Aryl halide (e.g., 4-fluorophenyl bromide)
    • Pyridine derivative (e.g., 6-(4-fluorophenyl)pyridin-3-amine)
    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
    • Base (e.g., potassium carbonate)
  • Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Temperature: 100°C
    • Duration: 12 hours

This method yields the desired thiazine compound with moderate to high yields (typically around 70%-85%) depending on the specific reaction conditions used.

Method B: Multi-Step Synthesis via Intermediate Formation

Another approach utilizes multiple synthetic steps to construct the thiazine ring:

  • Formation of Pyridine Derivative :

    • Starting from commercially available pyridine, functionalization can be performed using electrophilic aromatic substitution to introduce the fluorophenyl group.
  • Alkylation :

    • The pyridine derivative is then alkylated using a propyl halide in the presence of a base (e.g., sodium hydride) to form the propyl-substituted pyridine.
  • Cyclization :

    • The final step involves cyclization to form the thiazine ring by reacting with thioketones or thioureas under acidic conditions.

The overall yield for this multi-step synthesis can vary widely but typically ranges from 50% to 75%.

Comparative Yield and Reaction Conditions

The following table summarizes various preparation methods along with their yields and specific reaction conditions:

Method Yield (%) Key Reagents Solvent Temperature Duration
A 70-85 Aryl halide, Pyridine derivative, Pd catalyst DMF 100°C 12 hours
B 50-75 Pyridine, Propyl halide, Thioketones Varies Varies Varies

Notes

Further optimization of these methods may enhance yields and reduce reaction times. Continuous research into alternative synthetic pathways remains essential for improving efficiency and sustainability in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antitumor Activity

Research indicates that thiazine derivatives exhibit anticancer properties. In vitro studies have shown that 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, particularly through the inhibition of anti-apoptotic proteins.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Preclinical studies have suggested that it may mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazine derivatives, including 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that the compound's structural features were critical for its anticancer activity, particularly the fluorophenyl substitution which enhanced potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazine derivatives, including this specific compound. It was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays. The results indicated that the compound could serve as a lead for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Neuropsychopharmacology

SLV313 and SLV314
  • SLV313 : A piperazine derivative with a 2,3-dihydro-1,4-benzodioxinyl group and a 5-(4-fluorophenyl)-3-pyridinylmethyl substituent. It acts as a dopamine D2 antagonist and serotonin 5-HT1A agonist, showing antipsychotic efficacy with reduced catalepsy in murine models .
  • SLV314 : A benzoxazin-3-one derivative with a 5-fluoroindolylpropyl-piperazinyl group. It shares D2 antagonism but exhibits distinct pharmacokinetic profiles due to the indole moiety’s electron-rich structure .

Key Differences :

  • The pyridinyl-fluorophenyl propyl chain in the target compound may enhance selectivity for dopaminergic pathways compared to SLV314’s indole-based substituent.

Benzothiazin-3-one Derivatives with Antihypertensive Activity

  • Compound 45 (2-[3-(4-(4-Fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one): Exhibits potent calmodulin antagonism (IC₅₀ = 0.8 μM) and antihypertensive effects in spontaneously hypertensive rats.

Comparison :

  • The target compound lacks the piperazine moiety found in Compound 45, which may reduce off-target effects but also diminish calmodulin inhibition.

Benzoxazin-3-one Derivatives as Mineralocorticoid Receptor Antagonists

  • Compound 14n (6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one) :
    • Demonstrates high mineralocorticoid receptor (MR) antagonism (IC₅₀ = 3.2 nM) and antihypertensive activity in rodent models.
    • The trifluoromethylpyrazole group improves MR selectivity over glucocorticoid receptors .

Structural Contrast :

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Activity Reference
Target Compound 1,4-Thiazin-3-one 3-(Pyridinyl-fluorophenyl)propyl ~341.4* Not reported (structural proxy)
SLV313 Benzodioxin 5-(4-Fluorophenyl)-3-pyridinylmethyl 429.4 D2 antagonist, 5-HT1A agonist
SLV314 Benzoxazin-3-one 5-Fluoroindolylpropyl-piperazinyl 465.5 D2 antagonist
Compound 45 (Benzothiazin-3-one derivative) 1,4-Benzothiazin-3-one 3-(4-Fluorophenyl-piperazinyl)propyl 423.5 Calmodulin antagonist
Compound 14n (Benzoxazin-3-one derivative) Benzoxazin-3-one Trifluoromethylpyrazole-fluorophenyl 389.3 MR antagonist

*Calculated based on molecular formula C₁₇H₁₆FN₃OS.

Table 2: Key Pharmacological Parameters

Compound Target Receptor (IC₅₀) Selectivity Ratio (vs. Related Receptors) In Vivo Efficacy Model
SLV313 D2: 2.1 nM; 5-HT1A: 8 nM 5-HT1A/D2 = 3.8 Reduced catalepsy in mice
Compound 45 Calmodulin: 0.8 μM Calmodulin/Ca²⁺ channels = >100 SHR blood pressure reduction
Compound 14n MR: 3.2 nM MR/GR = 120 DOCA-salt hypertensive rats

Research Findings and Implications

  • Structural Determinants of Activity: The fluorophenyl group is a common pharmacophore in antipsychotic and antihypertensive agents, but the core heterocycle (thiazinone vs. benzoxazinone) dictates receptor specificity. Thiazinones may favor dopaminergic modulation, while benzoxazinones are better suited for MR antagonism .
  • Metabolic Considerations : Fungal biotransformation studies (e.g., on ezetimibe derivatives) suggest halogenated aryl groups, like fluorophenyl, resist glucuronidation, enhancing bioavailability .

Biological Activity

The compound 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a thiazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : Approximately 341.42 g/mol

Antifungal Activity

Recent studies have indicated that thiazine derivatives exhibit significant antifungal properties. Research focusing on similar compounds has shown that modifications in the phenyl moiety can enhance biological activity. For instance, compounds with electronegative substituents like fluorine have demonstrated improved efficacy against fungal strains such as Candida albicans and Candida parapsilosis .

CompoundMIC (μg/mL)Target Organism
2e1.23C. parapsilosis
2dNot specifiedC. albicans

The antifungal activity is believed to arise from the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity, leading to cell death . The docking studies suggest that these compounds bind effectively to the active site of the enzyme, indicating a strong interaction that could be leveraged for drug design.

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for evaluating the therapeutic potential of any compound. Preliminary studies on thiazine derivatives have shown favorable ADME characteristics:

  • Absorption : High oral bioavailability due to lipophilic nature.
  • Distribution : Good tissue penetration observed in animal models.
  • Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Renal excretion predominates.

These properties suggest that the compound could be developed further as an antifungal agent with systemic effects.

Case Studies

Several case studies have examined the biological activity of structurally related thiazine compounds:

  • Study on Thiazole Derivatives :
    • A series of thiazole derivatives were synthesized and tested for antifungal activity. Compounds with fluorinated phenyl groups showed enhanced activity compared to their non-fluorinated counterparts .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that the presence of electronegative atoms at specific positions significantly influences biological activity. The incorporation of a fluorine atom at the para position was found to increase the lipophilicity and thus improve membrane permeability .

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